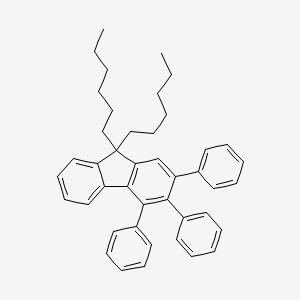
9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene is a chemical compound known for its unique structural properties and applications in various fields It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of hexyl and phenyl groups attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene typically involves multi-step organic reactions. One common method includes the alkylation of fluorene derivatives with hexyl halides under basic conditions, followed by the introduction of phenyl groups through Friedel-Crafts alkylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted fluorenes, ketones, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Mechanism of Action
The mechanism by which 9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene exerts its effects is primarily through its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the electronic properties of materials and enhance their performance in applications such as OLEDs and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
9,9-Dihexyl-9H-fluorene: Lacks the additional phenyl groups, resulting in different electronic properties.
9,9-Dihexyl-2,7-dibromofluorene: Contains bromine atoms, making it more reactive in certain substitution reactions.
9,9-Dihexyl-2,7-diboronic acid: Used in cross-coupling reactions for the synthesis of complex organic molecules.
Uniqueness
9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene is unique due to the presence of both hexyl and phenyl groups, which impart distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and materials science, where precise control over molecular interactions and properties is crucial.
Properties
CAS No. |
643767-50-4 |
|---|---|
Molecular Formula |
C43H46 |
Molecular Weight |
562.8 g/mol |
IUPAC Name |
9,9-dihexyl-2,3,4-triphenylfluorene |
InChI |
InChI=1S/C43H46/c1-3-5-7-20-30-43(31-21-8-6-4-2)38-29-19-18-28-36(38)42-39(43)32-37(33-22-12-9-13-23-33)40(34-24-14-10-15-25-34)41(42)35-26-16-11-17-27-35/h9-19,22-29,32H,3-8,20-21,30-31H2,1-2H3 |
InChI Key |
XTQQNYQCDOMNBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


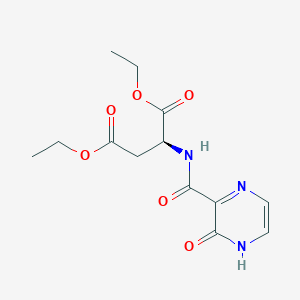
![Tributyl[2-(methylsulfanyl)phenyl]stannane](/img/structure/B12581831.png)
![2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12581834.png)
![Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]-](/img/structure/B12581836.png)
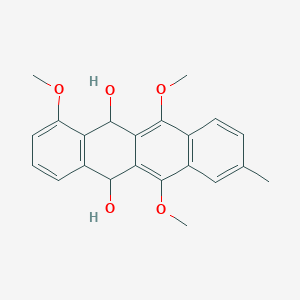
![1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane](/img/structure/B12581848.png)

![N-Cyclopentyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581874.png)
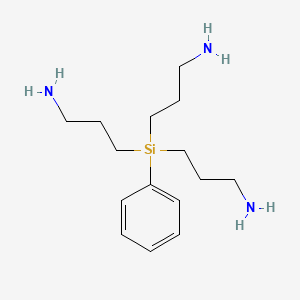
![N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B12581886.png)

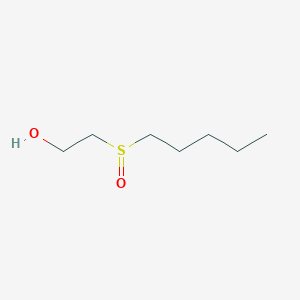
![Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]-](/img/structure/B12581912.png)
![Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate](/img/structure/B12581919.png)
